

Spectroscopic Validation of 2-Amino-4,6-dimethoxybenzamide: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxybenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the synthesized compound, **2-Amino-4,6-dimethoxybenzamide**, alongside a structurally similar compound, 2-Amino-4-methoxybenzamide. The objective is to offer a clear benchmark for researchers engaged in the synthesis and characterization of this and related molecules, which are valuable intermediates in the development of various pharmaceutical agents.

Spectroscopic Data Comparison

The validation of synthesized **2-Amino-4,6-dimethoxybenzamide** relies on a suite of spectroscopic techniques. Below is a summary of the expected and observed spectral data, presented for straightforward comparison.

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Amino-4,6-dimethoxybenzamide (Predicted)	~7.8 (br s) ~7.5 (br s) 6.15 5.95 ~5.8 (br s) 3.80 3.75	Broad Singlet Broad Singlet Singlet Singlet Broad Singlet Singlet Singlet	1H 1H 1H 2H 3H 3H	-CONH ₂ -CONH ₂ Ar-H Ar-H -NH ₂ -OCH ₃ -OCH ₃
2-Amino-4-methoxybenzamide	7.61 (d, J=8.8 Hz)	Doublet	1H	Ar-H
	7.47 (br s)	Broad Singlet	1H	-CONH ₂
	6.87 (br s)	Broad Singlet	1H	-CONH ₂
	6.22 (d, J=2.4 Hz)	Doublet	1H	Ar-H
	6.10 (dd, J=8.8, 2.4 Hz)	Doublet of Doublets	1H	Ar-H
	6.07 (s)	Singlet	2H	-NH ₂
	3.71 (s)	Singlet	3H	-OCH ₃

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Assignment
2-Amino-4,6-dimethoxybenzamide (Predicted)	~170.0	C=O
	~162.0	Ar-C-O
	~159.0	Ar-C-O
	~150.0	Ar-C-NH ₂
	~95.0	Ar-C-H
	~92.0	Ar-C-H
	~90.0	Ar-C-CONH ₂
	55.5	-OCH ₃
	55.0	-OCH ₃
2-Amino-4-methoxybenzamide	169.2	C=O
	163.6	Ar-C-O
	152.0	Ar-C-NH ₂
	131.6	Ar-C-H
	108.5	Ar-C-CONH ₂
	100.8	Ar-C-H
	97.4	Ar-C-H
	55.0	-OCH ₃

Table 3: FT-IR Data (KBr, cm^{-1})

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Amino-4,6-dimethoxybenzamide (Predicted)	~3450, ~3350 ~3300, ~3180	N-H stretch (Amine) N-H stretch (Amide)
	~1650	C=O stretch (Amide I)
	~1620	N-H bend (Amine)
	~1580	N-H bend (Amide II)
	~1210, ~1040	C-O stretch (Methoxy)
2-Amino-4-methoxybenzamide	3471, 3359 3404, 3205	N-H stretch (Amine) N-H stretch (Amide)
	1653	C=O stretch (Amide I)
	1622	N-H bend (Amine)
	1579	N-H bend (Amide II)
	1243, 1035	C-O stretch (Methoxy)

Table 4: Mass Spectrometry Data

Compound	m/z (Method)	Interpretation
2-Amino-4,6-dimethoxybenzamide (Predicted)	196.08 (ESI+)	[M+H] ⁺
	218.07 (ESI+)	[M+Na] ⁺
2-Amino-4-methoxybenzamide	167.1 (ESI+)	[M+H] ⁺

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethoxybenzamide

A plausible synthesis route is the hydration of 2-amino-4,6-dimethoxybenzonitrile.[\[1\]](#) A detailed experimental protocol based on this approach is provided below:

- Reaction Setup: To a solution of 2-amino-4,6-dimethoxybenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol, add a strong acid catalyst like sulfuric acid (e.g., 2.0 eq).
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-4,6-dimethoxybenzamide**.

Spectroscopic Characterization

- ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- FT-IR: The infrared spectrum was recorded on an FT-IR spectrometer using KBr pellets.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Workflow and Data Validation Pathway

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of **2-Amino-4,6-dimethoxybenzamide**.

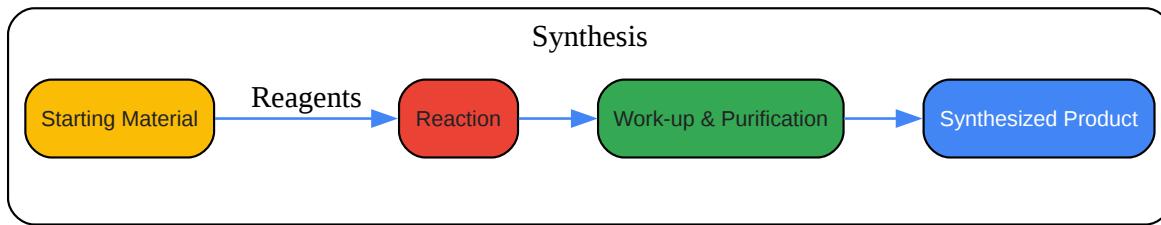
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Diagram 1: Synthesis Workflow

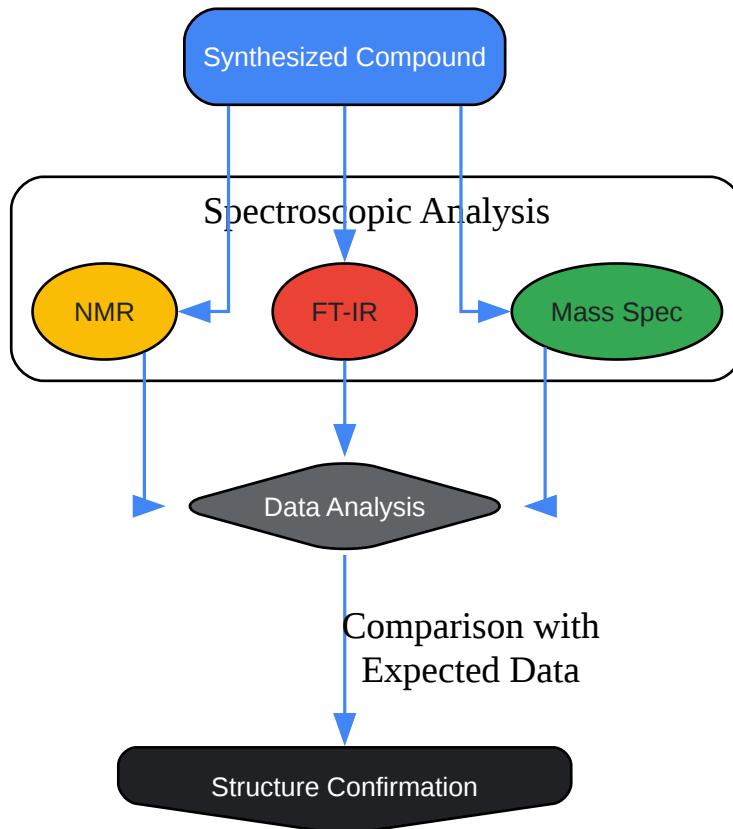
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Diagram 2: Spectroscopic Validation Pathway

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References

- 1. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]
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